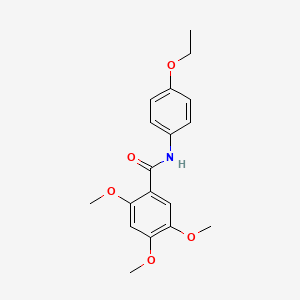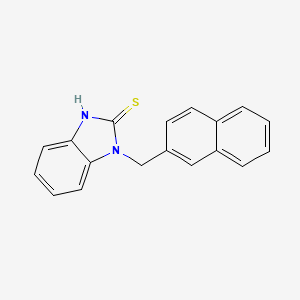
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
作用機序
The mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Furthermore, it has been found to have antitumor properties, which may help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is its broad range of pharmacological activities. This makes it a versatile compound that can be used to investigate a variety of biological processes. Additionally, it has been found to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one of the main limitations of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on these results.
将来の方向性
There are several future directions for the study of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of cardiovascular disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to reduce inflammation in the body, which is a key factor in the development of cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole and to identify new potential applications for this compound in scientific research.
合成法
The synthesis of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole involves the reaction of 4-methoxybenzyl chloride with propylamine in the presence of a base to form the intermediate 4-methoxybenzylpropylamine. This intermediate is then reacted with o-phenylenediamine in the presence of a catalyst to form the final product, 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole.
科学的研究の応用
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKOXCFOWUQLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)




![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)
